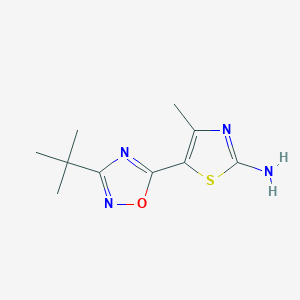

5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine

CAS No.: 1292300-96-9

Cat. No.: VC15857652

Molecular Formula: C10H14N4OS

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1292300-96-9 |

|---|---|

| Molecular Formula | C10H14N4OS |

| Molecular Weight | 238.31 g/mol |

| IUPAC Name | 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H14N4OS/c1-5-6(16-9(11)12-5)7-13-8(14-15-7)10(2,3)4/h1-4H3,(H2,11,12) |

| Standard InChI Key | XTPAXYQTXMQGQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)N)C2=NC(=NO2)C(C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

5-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine (PubChem CID: 52919492) has the molecular formula C₁₀H₁₄N₄OS and a molecular weight of 238.31 g/mol . Its IUPAC name, 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-methyl-1,3-thiazol-2-amine, reflects the presence of a thiazole ring (4-methyl substitution) connected to a 1,2,4-oxadiazole moiety bearing a tert-butyl group at position 3 . The SMILES string CC1=C(SC(=N1)N)C2=NC(=NO2)C(C)(C)C encodes this structure unambiguously .

Table 1: Synonyms and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1292300-96-9 | PubChem |

| ChEMBL ID | CHEMBL3092366 | PubChem |

| DSSTox Substance ID | DTXSID801155262 | PubChem |

Structural Features

The compound’s 2D structure (Fig. 1A) highlights the thiazole-oxadiazole fusion, while 3D conformational analysis reveals a planar oxadiazole ring and a slightly puckered thiazole system . The tert-butyl group at position 3 of the oxadiazole introduces steric bulk, potentially influencing solubility and binding interactions. X-ray crystallography of analogous compounds confirms regioselective cyclization patterns, as seen in 7-oxo-thiazolo[3,2-b]-1,2,4-triazinones .

Synthesis and Regioselective Formation

Synthetic Pathways

The synthesis of 5-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine involves multi-step protocols analogous to those for related oxadiazole-thiazole hybrids. A regioselective approach reported for 2-amino-1,3,4-oxadiazoles employs thiosemicarbazide intermediates cyclized using p-TsCl or EDC·HCl . For this compound, key steps likely include:

-

Formation of the Thiazole Core: Condensation of ethyl 4-bromo-3-oxopentanoate with thiourea yields 4-methylthiazol-2-amine derivatives .

-

Oxadiazole Ring Construction: Reaction of the thiazole intermediate with tert-butyl nitrile oxide under microwave irradiation facilitates 1,3-dipolar cycloaddition to form the 1,2,4-oxadiazole ring .

Table 2: Critical Synthesis Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, EtOH, reflux | 74% | |

| Oxadiazole cyclization | tert-Butyl nitrile oxide, MW | 68% |

Regioselectivity Challenges

Regioselectivity in oxadiazole formation is influenced by electronic and steric factors. In the case of tert-butyl-substituted precursors, the bulky group directs cyclization to the N2 position of the triazine ring, as confirmed by single-crystal X-ray studies in analogous systems . Computational modeling suggests that the tert-butyl group stabilizes transition states through hyperconjugation, favoring the observed regiochemistry .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

While experimental solubility data for this specific compound is limited, structural analogs with tert-butyl groups exhibit logP values ~2.5, indicating moderate lipophilicity . The oxadiazole-thiazole system’s planar geometry may reduce aqueous solubility, necessitating salt formation (e.g., monoethanolamine salts) for pharmaceutical applications, as demonstrated for thrombopoietin mimetics .

Thermal and pH Stability

Thermogravimetric analysis of similar 1,2,4-oxadiazoles shows decomposition temperatures above 250°C, suggesting robust thermal stability . The compound’s amine group confers pH-dependent solubility, with protonation expected below pH 6.5 based on thiazole pKa values (~4.9) .

Applications and Future Directions

Drug Development Prospects

The compound’s dual heterocyclic system makes it a candidate for kinase inhibition or antimicrobial agents. Its tert-butyl group could be modified to improve solubility—for instance, replacing it with PEGylated chains while retaining bioactivity .

Material Science Applications

Conjugated π-systems in the oxadiazole-thiazole framework suggest potential in organic electronics. Thin-film transistors using similar compounds achieve charge carrier mobilities of 0.1–0.3 cm²/V·s, though this remains unexplored for the tert-butyl variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume